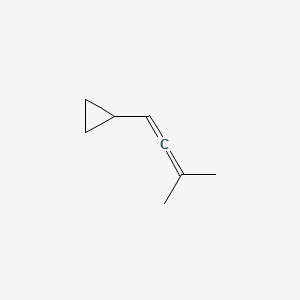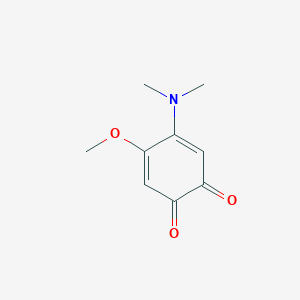
Acetic acid--but-1-ene-1,1-diol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid–but-1-ene-1,1-diol (1/1) is an organic compound that features both acetic acid and but-1-ene-1,1-diol moieties. This compound is of interest due to its unique structure, which combines the properties of both an acid and a diol, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–but-1-ene-1,1-diol (1/1) can be achieved through the oxidation of but-1-ene using peroxycarboxylic acids. This reaction typically involves the use of meta-chloroperoxybenzoic acid (mCPBA) as the oxidizing agent in an appropriate solvent . The reaction proceeds through the formation of an oxacyclopropane intermediate, which is subsequently hydrolyzed to yield the diol .
Industrial Production Methods
Industrial production of acetic acid–but-1-ene-1,1-diol (1/1) may involve the large-scale oxidation of but-1-ene using similar oxidizing agents under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid–but-1-ene-1,1-diol (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carbonyl compounds.
Reduction: Reduction reactions can convert the diol into corresponding alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidizing Agents: mCPBA, potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Esters and ethers.
Aplicaciones Científicas De Investigación
Acetic acid–but-1-ene-1,1-diol (1/1) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug synthesis and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid–but-1-ene-1,1-diol (1/1) involves its ability to participate in various chemical reactions due to the presence of both acidic and diol functional groups. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate the formation of desired products .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dihydroxyethene:
Butane-1,2-diol: A diol with similar hydroxyl functionality but different structural arrangement.
Uniqueness
Acetic acid–but-1-ene-1,1-diol (1/1) is unique due to its combination of acetic acid and diol functionalities, which allows it to participate in a wider range of chemical reactions compared to similar compounds. This dual functionality makes it a valuable intermediate in both synthetic and industrial chemistry .
Propiedades
Número CAS |
60180-98-5 |
|---|---|
Fórmula molecular |
C6H12O4 |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
acetic acid;but-1-ene-1,1-diol |
InChI |
InChI=1S/C4H8O2.C2H4O2/c1-2-3-4(5)6;1-2(3)4/h3,5-6H,2H2,1H3;1H3,(H,3,4) |
Clave InChI |
XCVFFLOAHFXJDI-UHFFFAOYSA-N |
SMILES canónico |
CCC=C(O)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Azido-2-[4-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14598541.png)

![Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl-](/img/structure/B14598562.png)
![(3aR,8aR)-Octahydro-1H-cyclohepta[c]furan](/img/structure/B14598569.png)






![1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene](/img/structure/B14598619.png)

